molecular formula C25H20F2N4O3 B2647310 N-(4-carbamoylphenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide CAS No. 1013769-06-6

N-(4-carbamoylphenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide

Cat. No.: B2647310
CAS No.: 1013769-06-6
M. Wt: 462.457
InChI Key: KOGUWWSGYGZFKR-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a fluorinated pyrazole-carboxamide derivative characterized by dual 3-fluorobenzyl substituents and a 4-carbamoylphenyl group. The pyrazole core is a privileged scaffold in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F2N4O3/c26-19-5-1-3-16(11-19)13-31-14-22(24(33)29-21-9-7-18(8-10-21)23(28)32)25(30-31)34-15-17-4-2-6-20(27)12-17/h1-12,14H,13,15H2,(H2,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGUWWSGYGZFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(C(=N2)OCC3=CC(=CC=C3)F)C(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Fluorobenzyl Groups: The fluorobenzyl groups can be introduced via nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the pyrazole core.

    Attachment of the Carbamoyl Group: The carbamoyl group can be introduced through the reaction of the pyrazole derivative with isocyanates or carbamoyl chlorides.

    Formation of the Carboxamide Group: The carboxamide group is typically formed by reacting the pyrazole derivative with an amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups into alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-carbamoylphenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s pyrazole core and fluorinated substituents align with several analogs in the evidence. Key structural comparisons include:

Compound Name/Structure Core Substituents Key Features
Target Compound Pyrazole 1-(3-fluorobenzyl), 3-((3-fluorobenzyl)oxy), 4-carbamoylphenyl Dual 3-fluorobenzyl groups enhance lipophilicity; carbamoyl improves solubility
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide Pyrazole 4-chlorophenyl, 2,4-dichlorophenyl, methyl, pyridylmethyl Chlorinated substituents increase receptor affinity (IC50 = 0.139 nM at CB1)
N-(2-Fluorobenzyl)-1-(4-fluorophenyl)-5-(3-pyridinyl)-1H-1,2,3-triazole-4-carboxamide Triazole 2-fluorobenzyl, 4-fluorophenyl, pyridinyl Triazole core offers metabolic stability; fluorinated groups aid binding
5-Amino-1-(4-fluorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Triazole 4-fluorobenzyl, 4-fluoro-2-methylphenyl, amino Amino group facilitates hydrogen bonding; fluorinated groups enhance selectivity

Key Observations :

  • Fluorination : The target compound’s 3-fluorobenzyl groups may reduce metabolic oxidation compared to 4-fluorophenyl analogs (e.g., ) .
  • Carbamoyl vs. Methyl/Pyridyl : The 4-carbamoylphenyl group likely improves water solubility relative to methyl or pyridyl substituents in CB1 antagonists () .
  • Core Heterocycle : Pyrazole derivatives (e.g., ) generally exhibit higher receptor affinity than triazoles (), though triazoles may offer better metabolic stability .

Biological Activity

N-(4-carbamoylphenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a novel compound that belongs to the pyrazole class of organic compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C19H19F2N3O3
  • Molecular Weight : 373.37 g/mol
  • IUPAC Name : this compound

This structure features a pyrazole ring, which is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, a series of 3-(4-fluorophenyl)-1H-pyrazole derivatives demonstrated significant antiproliferative activity against prostate cancer cell lines (LNCaP and PC-3) with specific compounds showing IC50 values as low as 18 μmol/L . The mechanism of action is believed to involve the inhibition of prostate-specific antigen (PSA), a key marker in prostate cancer progression.

Anti-inflammatory Effects

Pyrazole compounds are also recognized for their anti-inflammatory properties. Celecoxib, a well-known pyrazole derivative, acts as a selective COX-2 inhibitor, reducing inflammation and pain. The compound may exhibit similar properties due to structural similarities with other anti-inflammatory pyrazoles .

Antimicrobial Activity

The biological activity of pyrazoles extends into antimicrobial effects. Research indicates that certain pyrazole derivatives possess antibacterial and antifungal properties, making them candidates for further development in treating infections .

Case Study 1: Antiproliferative Activity

In a study focused on the synthesis and evaluation of new pyrazole derivatives, it was found that compounds with substitutions on the phenyl rings exhibited enhanced antiproliferative activity against cancer cell lines. The lead compound demonstrated an impressive PSA downregulation rate, suggesting its potential as a therapeutic agent in prostate cancer treatment .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications on the pyrazole ring and phenyl substituents significantly affected biological activity. For instance, the introduction of fluorine atoms in specific positions increased the lipophilicity and bioavailability of the compounds, enhancing their efficacy against target cells .

Tables Summarizing Biological Activities

Biological Activity IC50 Value Cell Line Mechanism
Antiproliferative18 μmol/LLNCaP (Prostate)PSA Inhibition
Anti-inflammatoryN/AN/ACOX-2 Inhibition
AntimicrobialN/AVarious Bacterial StrainsCell Membrane Disruption

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